molecular formula C22H22N4O2S2 B10864995 2-{4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10864995
M. Wt: 438.6 g/mol
InChI Key: OAVSZGWXKFUPDU-UHFFFAOYSA-N
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Description

2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a benzothieno[2,3-d]pyrimidine core with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, sulfonamides

Mechanism of Action

The mechanism of action of 2-{4-[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

2-[4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butyl]isoindole-1,3-dione

InChI

InChI=1S/C22H22N4O2S2/c23-18-17-15-9-3-4-10-16(15)30-19(17)25-22(24-18)29-12-6-5-11-26-20(27)13-7-1-2-8-14(13)21(26)28/h1-2,7-8H,3-6,9-12H2,(H2,23,24,25)

InChI Key

OAVSZGWXKFUPDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCCN4C(=O)C5=CC=CC=C5C4=O)N

Origin of Product

United States

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